(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone
Description
The compound "(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone" features a piperidine core substituted with a cyclopropyl-containing 1,2,4-oxadiazole moiety at the 3-position and a difluoromethyl sulfonylphenyl group at the methanone position. Though direct pharmacological data for this compound is unavailable in the provided evidence, structural analogs in patents suggest relevance to GPR119 agonism, a target for metabolic disorders .
Properties
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-[2-(difluoromethylsulfonyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O4S/c20-19(21)29(26,27)15-6-2-1-5-14(15)18(25)24-9-3-4-12(11-24)10-16-22-17(23-28-16)13-7-8-13/h1-2,5-6,12-13,19H,3-4,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSGQIORKCEUCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2S(=O)(=O)C(F)F)CC3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of a suitable hydrazide with a nitrile under acidic or basic conditions.
Attachment to Piperidine: The oxadiazole derivative is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.
Introduction of the Difluoromethylsulfonyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as bromine or nitrating agents under controlled temperatures.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Opened oxadiazole derivatives.
Substitution: Halogenated or nitrated aromatic derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. Studies have shown that derivatives of oxadiazoles can inhibit the growth of various bacterial strains. For instance, a study on related compounds demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antibiotics .
Anticancer Properties
The difluoromethyl sulfonyl group present in this compound is associated with enhanced anticancer activity. Research indicates that compounds with similar structures have been tested for their cytotoxic effects on cancer cell lines. For example, derivatives of sulfonyl phenyl methanones have shown promising results in inhibiting tumor growth in vitro and in vivo models .
Neuropharmacological Effects
The piperidine ring in this compound is known for its role in neuropharmacology. Compounds containing piperidine have been investigated for their potential as anxiolytics and antidepressants. A related study highlighted the efficacy of piperidine derivatives in modulating neurotransmitter systems, which could lead to the development of new treatments for anxiety and depression .
Pharmacology
Mechanism of Action
The mechanism of action for compounds similar to (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone has been linked to their ability to interact with specific biological targets such as enzymes and receptors involved in disease pathways. For example, studies have shown that oxadiazole derivatives can act as inhibitors for certain kinases involved in cancer progression .
Case Studies
Several case studies illustrate the pharmacological potential of similar compounds:
- Case Study 1: A study investigated a related oxadiazole compound's effects on human cancer cell lines, revealing a dose-dependent inhibition of cell proliferation.
- Case Study 2: Another investigation focused on the neuroprotective effects of piperidine derivatives, showing significant improvement in cognitive function in animal models subjected to neurotoxic agents .
Mechanism of Action
The mechanism of action of (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to a cascade of biochemical events that result in the desired therapeutic effect.
Comparison with Similar Compounds
Piperidine-Linked Heterocycles
- Target Compound : Combines a 1,2,4-oxadiazole ring with a cyclopropyl substituent and a difluoromethyl sulfonylphenyl group.
- Compound 1 () : Replaces the oxadiazole-methyl group with a triazole-linked oxadiazole and substitutes the sulfonylphenyl with an ethoxyphenyl. The triazole may enhance hydrogen bonding but reduce lipophilicity compared to the target’s methyl bridge .
- Patent Compounds (): Feature isopropyl-oxadiazole, thiadiazole, or methanesulfonyl groups.
Sulfonyl and Aromatic Substituents
- Target Compound: The difluoromethyl sulfonyl group improves metabolic stability and electronegativity relative to methanesulfonyl groups in patent compounds (e.g., 4-methanesulfonyl-phenylamino in ) .
- Compound 3 () : Uses a chloro-fluorophenyl and methyl isoxazole. Isoxazole’s lower electronegativity compared to oxadiazole may alter electronic interactions in binding pockets .
Pharmacological Implications
- GPR119 Agonism: Patent compounds with methanesulfonyl or isopropyl-oxadiazole groups () are explicitly noted as GPR119 agonists. The target’s difluoromethyl sulfonyl group may enhance receptor affinity due to fluorine’s electron-withdrawing effects .
- Solubility : The ethoxyphenyl group in Compound 1 () increases hydrophilicity, whereas the target’s difluoromethyl sulfonyl group balances lipophilicity and polarity .
Data Table: Structural and Functional Comparison
Biological Activity
The compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone is a complex organic molecule that incorporates a piperidine ring and a 1,2,4-oxadiazole moiety. This structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.
Synthesis
The synthesis of compounds containing the oxadiazole ring has been extensively studied. The 1,2,4-oxadiazole derivatives can be synthesized through various methods such as cyclodehydration of amidoximes or via oxidative cyclization processes. Recent advancements have allowed for room temperature synthesis of these bioactive oxadiazoles with significant yields .
Antimicrobial Activity
Studies have shown that oxadiazole derivatives exhibit promising antimicrobial properties. For instance, synthesized compounds bearing the oxadiazole and piperidine moieties demonstrated significant antibacterial activity against various strains. The presence of the sulfonyl group in the structure appears to enhance this activity due to its role in enzyme inhibition .
Enzyme Inhibition
The compound's structure suggests potential inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. The piperidine ring is often associated with neuroactive properties, while oxadiazoles have been linked to enzyme inhibition mechanisms. In vitro assays indicated moderate to high inhibitory activity against AChE, positioning these compounds as potential candidates for treating neurodegenerative diseases .
Cytotoxicity and Cancer Research
Research into the cytotoxic effects of similar oxadiazole derivatives has yielded mixed results. Some studies indicate that these compounds can inhibit cancer cell proliferation in vitro; however, specific data regarding the compound is limited. Notably, a related study found that certain synthesized hybrids exhibited cytotoxic effects against human cancer cell lines but did not demonstrate significant activity across all tested compounds .
Case Studies
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the piperidine and oxadiazole rings allows for interaction with enzyme active sites.
- Antimicrobial Action : The sulfonyl group enhances membrane permeability or disrupts metabolic pathways in bacteria.
- Cytotoxic Effects : Potential interference with DNA replication or cell cycle regulation in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
